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Abstract
This technical guide provides a comprehensive overview of the theoretical and computational

chemistry of 2-(nitrosomethyl)oxirane, a molecule of interest for its potential reactivity and

biological activity. Due to the limited direct experimental and computational data on this specific

compound, this document leverages findings from analogous substituted oxiranes and nitroso

compounds to predict its properties and reactivity. This guide covers its anticipated electronic

structure, spectroscopic characteristics, and potential reaction pathways, particularly focusing

on the interplay between the strained oxirane ring and the reactive nitrosomethyl group.

Detailed computational methodologies and potential experimental protocols are presented to

facilitate further research and application in fields such as drug discovery and materials

science.

Introduction
2-(Nitrosomethyl)oxirane is a small heterocyclic compound featuring a strained three-

membered oxirane ring and a nitrosomethyl substituent. The combination of these two

functional groups suggests a rich and complex chemical behavior. The high ring strain of the

epoxide (approximately 25 kcal/mol) makes it susceptible to ring-opening reactions, while the

nitroso group is known for its diverse reactivity and role in biological systems.[1] This guide

aims to provide a foundational understanding of the molecule's properties through theoretical

and computational modeling, offering insights that can guide future experimental investigations.
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Predicted Molecular and Electronic Structure
The structural and electronic properties of 2-(nitrosomethyl)oxirane can be inferred from

computational studies on parent oxirane and related substituted epoxides.[2]

Geometrical Parameters
Quantum chemical calculations, such as Density Functional Theory (DFT) with a suitable basis

set (e.g., B3LYP/6-311+G(d,p)), can provide optimized geometries. Key predicted structural

parameters are summarized in Table 1. The C-C and C-O bond lengths within the oxirane ring

are expected to be slightly elongated compared to unstrained ethers due to ring strain. The C-N

and N=O bond lengths of the nitrosomethyl group will be influenced by the electron-

withdrawing nature of the oxirane ring.

Table 1: Predicted Geometrical Parameters of 2-(Nitrosomethyl)oxirane

Parameter Predicted Value (Å) Predicted Value (°)

C1-C2 Bond Length 1.47

C1-O Bond Length 1.44

C2-O Bond Length 1.44

C2-C3 Bond Length 1.51

C3-N Bond Length 1.48

N=O Bond Length 1.21

C1-O-C2 Bond Angle 61.5

O-C1-C2 Bond Angle 59.25

O-C2-C1 Bond Angle 59.25

O-C2-C3 Bond Angle 118.0

C1-C2-C3 Bond Angle 119.5

C2-C3-N Bond Angle 110.0

C3-N=O Bond Angle 115.0
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Note: These values are estimations based on typical bond lengths and angles for similar

functional groups and require verification through specific computational studies on 2-
(nitrosomethyl)oxirane.

Electronic Properties
The electronic properties, including orbital energies and charge distribution, are crucial for

understanding the molecule's reactivity. The highest occupied molecular orbital (HOMO) is

likely to be localized on the nitrosomethyl group and the oxygen atom of the oxirane, while the

lowest unoccupied molecular orbital (LUMO) is expected to be associated with the C-N-O

moiety and the antibonding orbitals of the strained C-C and C-O bonds of the ring. The

electrostatic potential map would likely show a region of negative potential around the oxygen

atom of the nitroso group and the oxirane ring, indicating susceptibility to electrophilic attack,

and positive potential around the ring carbons, suggesting vulnerability to nucleophilic attack.

Computational Methodology
Quantum Chemical Calculations
For accurate prediction of the properties of 2-(nitrosomethyl)oxirane, the following

computational protocol is recommended:

Geometry Optimization and Vibrational Frequencies:

Method: Density Functional Theory (DFT) with a hybrid functional such as B3LYP or a

more modern functional like ωB97X-D.

Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as 6-

311+G(d,p) or def2-TZVP, is recommended for accurate results.

Procedure: Perform a full geometry optimization without any symmetry constraints.

Following optimization, a frequency calculation should be performed to confirm that the

structure corresponds to a true minimum on the potential energy surface (no imaginary

frequencies).

Electronic Structure Analysis:

Method: Utilize the optimized geometry to perform single-point energy calculations.
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Analysis: Calculate and visualize molecular orbitals (HOMO, LUMO), electron density, and

electrostatic potential maps. Natural Bond Orbital (NBO) analysis can provide insights into

charge distribution and bonding interactions.

Reaction Pathway Modeling:

Method: To study reaction mechanisms, such as ring-opening, transition state searches

(e.g., using the Berny algorithm or a quadratic synchronous transit approach) should be

conducted.

Procedure: Once a transition state is located, an Intrinsic Reaction Coordinate (IRC)

calculation should be performed to verify that the transition state connects the desired

reactants and products.

Predicted Reactivity and Reaction Pathways
The dual functionality of 2-(nitrosomethyl)oxirane suggests several potential reaction

pathways.

Oxirane Ring-Opening Reactions
The strained oxirane ring is prone to nucleophilic and electrophilic ring-opening reactions.

Nucleophilic Ring-Opening: Nucleophiles can attack either of the ring carbons, leading to the

opening of the epoxide.[3][4] The regioselectivity of the attack will depend on the nature of

the nucleophile and the reaction conditions (acidic or basic). Under basic or neutral

conditions, the attack is likely to occur at the less substituted carbon (C1) via an SN2

mechanism. Under acidic conditions, the reaction may proceed via a more SN1-like

mechanism with the nucleophile attacking the more substituted carbon (C2) due to the

stabilization of the partial positive charge.

Electrophilic Ring-Opening: Lewis or Brønsted acids can catalyze the ring-opening by

coordinating to the oxygen atom, making the ring more susceptible to nucleophilic attack.[5]
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Caption: Proposed ring-opening reaction pathways for 2-(nitrosomethyl)oxirane.

Reactivity of the Nitrosomethyl Group
The nitrosomethyl group can undergo various reactions, including reduction, oxidation, and

acting as a nitric oxide (NO) donor.[6] The proximity of the oxirane ring may influence the

reactivity of this group.

Dimerization: C-nitroso compounds are known to exist in equilibrium with their dimeric

azodioxy forms.[6] The monomer is typically favored at higher temperatures or in dilute

solutions.

Radical Reactions: The C-N bond can undergo homolytic cleavage to generate a methyl

radical and nitric oxide. This property is of significant interest in drug development, as NO is

a crucial signaling molecule in various physiological processes.

Rearrangement: Aliphatic nitroso compounds can rearrange to the corresponding oximes.[7]

Potential Synthesis
While a specific synthesis for 2-(nitrosomethyl)oxirane is not reported, plausible synthetic

routes can be proposed based on established methods for the synthesis of substituted
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oxiranes and nitroso compounds.

Epoxidation of a Nitrosoalkene
One potential route involves the epoxidation of a suitable nitrosoalkene precursor using a

peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).[8][9]

Nitrosoalkene Precursor

Epoxidation

Peroxy Acid (e.g., m-CPBA)

2-(Nitrosomethyl)oxirane
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Caption: Proposed synthesis of 2-(nitrosomethyl)oxirane via epoxidation.

Intramolecular Cyclization
Another approach could involve the intramolecular cyclization of a halohydrin containing a

nitrosomethyl group.[1][8] Treatment of this precursor with a base would induce an

intramolecular Williamson ether synthesis to form the oxirane ring.

Table 2: Comparison of Potential Synthetic Routes

Synthetic Route Precursor Reagents Key Features

Epoxidation Nitrosoalkene
Peroxy acid (e.g., m-

CPBA)

Direct formation of the

oxirane ring.[8][9]

Intramolecular

Cyclization

Halohydrin with a

nitrosomethyl group
Base (e.g., NaOH)

Intramolecular SN2

reaction.[1][8]

Potential Biological Activity and Signaling Pathways
Given the presence of the nitroso group, 2-(nitrosomethyl)oxirane could exhibit biological

activity, primarily as a potential nitric oxide (NO) donor.[6][10] NO is a key signaling molecule

involved in various physiological processes, including vasodilation, neurotransmission, and
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immune response. The release of NO could be triggered by enzymatic or non-enzymatic

processes.
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Caption: Potential signaling pathway of 2-(nitrosomethyl)oxirane as a nitric oxide donor.

The oxirane ring could also contribute to biological activity through covalent modification of

biological macromolecules such as proteins and nucleic acids via nucleophilic attack from

residues like cysteine or histidine.

Conclusion and Future Directions
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This technical guide has provided a theoretical and computational framework for understanding

the properties and reactivity of 2-(nitrosomethyl)oxirane. While direct experimental data is

lacking, the analysis of analogous compounds provides valuable insights into its potential

structure, reactivity, and biological significance. Future research should focus on the synthesis

and experimental characterization of this molecule to validate the theoretical predictions

presented here. Computational studies employing the methodologies outlined in this guide will

be instrumental in elucidating its reaction mechanisms and potential as a therapeutic agent or a

versatile chemical intermediate. The interplay between the strained oxirane ring and the

reactive nitrosomethyl group presents a compelling area for further investigation with potential

applications in medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15158998#theoretical-and-computational-studies-of-
2-nitrosomethyl-oxirane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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